

Historical overview of the discovery and development of dithiocarbamate fungicides

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Compound of Interest

Compound Name: *Potassium dimethyldithiocarbamate*

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An In-depth Technical Guide on the Historical Overview of the Discovery and Development of Dithiocarbamate Fungicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery, development, and core technical aspects of dithiocarbamate fungicides. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of fungicides.

Historical Overview

The journey of dithiocarbamate fungicides began in the early 20th century, marking a significant advancement in the field of chemical plant protection. Prior to their discovery, disease control in agriculture was largely dependent on inorganic compounds like sulfur and copper-based mixtures, which often suffered from issues of phytotoxicity and limited efficacy.

The fungicidal properties of dithiocarbamates were first patented in 1934 by Tisdale and Williams of the DuPont company. However, it was not until the 1940s that these compounds were commercialized. The first of these to be introduced was Thiram in 1940, initially used as a seed treatment.^[1] This was followed by the introduction of Ferbam in 1943 as a foliar fungicide.^[1]

The 1940s and 1950s saw a rapid expansion in the development of dithiocarbamate chemistry, leading to the introduction of the ethylenebis(dithiocarbamates) (EBDCs), including prominent members like Nabam, Zineb, and Maneb.[1] A significant milestone in the development of this class of fungicides was the introduction of Mancozeb by Rohm and Haas in 1961.[1]

Mancozeb, a coordination complex of zinc and maneb, offered a broader spectrum of activity and improved stability, solidifying the position of dithiocarbamates as a cornerstone of fungicide application in agriculture.

Dithiocarbamates are classified as multi-site inhibitors, a key factor in their sustained use and effectiveness. This mode of action makes the development of resistance in fungal populations less likely compared to single-site inhibitor fungicides. Their primary mechanism involves the chelation of metal ions and reaction with sulfhydryl groups of amino acids and enzymes within fungal cells, disrupting essential metabolic processes.

Quantitative Data

While a comprehensive historical dataset of production volumes and application rates is not readily available in consolidated tables, this section presents available recent data and representative efficacy figures to provide a quantitative perspective on dithiocarbamate fungicides.

Table 1: Global Market and Production Data for Key Dithiocarbamate Fungicides (2022-2024)

Fungicide	Global Market Value (USD Billion, 2022)	Global Production (Metric Tons, 2023)	Key Applications
Mancozeb	~0.7	~90,000	Fruits, Vegetables, Cereals
Thiram	Part of "Others"	~30,000	Seed Treatment, Turf, Fruits
Zineb	Limited use	Not widely reported	Fruits, Vegetables
Ferbam	Limited use	Not widely reported	Fruits, Ornamentals

Source: Data compiled from various market analysis reports. It is important to note that historical production data is not consistently reported in public records.

Table 2: Representative Application Rates of Dithiocarbamate Fungicides

Fungicide	Crop	Disease	Typical Application Rate (kg a.i./ha)
Mancozeb	Potatoes	Late Blight (Phytophthora infestans)	1.2 - 1.6
Thiram	Grapes	Botrytis Bunch Rot (Botrytis cinerea)	1.5 - 2.0
Zineb	Tomatoes	Early Blight (Alternaria solani)	1.5 - 2.0
Ferbam	Apples	Scab (Venturia inaequalis)	1.5 - 2.0

Source: Representative rates compiled from product labels and agricultural extension service recommendations. Rates can vary significantly based on crop, disease pressure, and local regulations.

Table 3: Comparative Efficacy (ED₅₀ values in µg/mL) of Dithiocarbamate Fungicides Against Selected Fungal Pathogens

Fungicide	Alternaria solani	Botrytis cinerea	Phytophthora infestans	Venturia inaequalis
Mancozeb	1.0 - 5.0	0.5 - 2.0	0.1 - 1.0	1.0 - 10.0
Thiram	0.5 - 2.5	0.1 - 1.0	5.0 - 20.0	0.5 - 5.0
Zineb	1.0 - 10.0	1.0 - 5.0	1.0 - 10.0	1.0 - 15.0
Ferbam	5.0 - 20.0	2.0 - 10.0	>50	0.1 - 1.0

Source: Data compiled from various scientific literature. ED₅₀ values represent the effective dose required to inhibit 50% of fungal growth or spore germination in vitro and can vary depending on the specific isolate and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key dithiocarbamate fungicides and standard assays for evaluating their fungicidal activity.

Synthesis Protocols

3.1.1. Synthesis of Thiram (Tetramethylthiuram Disulfide)

- Principle: Thiram is synthesized by the oxidation of sodium dimethyldithiocarbamate, which is formed from the reaction of dimethylamine and carbon disulfide in the presence of a base.
- Materials:
 - Dimethylamine (40% aqueous solution)
 - Carbon disulfide (CS₂)
 - Sodium hydroxide (NaOH)
 - Hydrogen peroxide (H₂O₂) (30% solution) or another oxidizing agent
 - Deionized water
 - Ice bath
- Procedure:
 - In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place a solution of sodium hydroxide in deionized water and cool to 0-5 °C in an ice bath.
 - Slowly add dimethylamine solution to the cooled NaOH solution while maintaining the temperature below 10 °C.

- Add carbon disulfide dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. Stir for an additional hour to form the intermediate, sodium dimethyldithiocarbamate.
- Slowly add hydrogen peroxide to the reaction mixture, keeping the temperature below 20 °C. The thiram product will precipitate as a white to yellowish solid.
- Continue stirring for 1-2 hours after the addition of the oxidizing agent is complete.
- Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove any unreacted starting materials and byproducts.
- Dry the resulting solid in a vacuum oven at 50-60 °C to obtain thiram.

3.1.2. Synthesis of Mancozeb

- Principle: Mancozeb is a coordination complex of manganese and zinc with ethylenebis(dithiocarbamate). It is typically prepared by reacting a soluble salt of maneb (manganese ethylenebis(dithiocarbamate)) with a soluble zinc salt.
- Materials:
 - Nabam (disodium ethylenebis(dithiocarbamate)) solution
 - Manganese(II) sulfate (MnSO_4)
 - Zinc(II) chloride (ZnCl_2)
 - Deionized water
- Procedure:
 - Preparation of Maneb: In a reaction vessel, add a solution of nabam. While stirring, slowly add a solution of manganese(II) sulfate. A precipitate of maneb will form.
 - Filter the maneb precipitate and wash it with deionized water to remove sodium sulfate.

- Formation of Mancozeb: Resuspend the washed maneb precipitate in deionized water to form a slurry.
- To the maneb slurry, add a solution of zinc(II) chloride while stirring continuously.
- Allow the reaction to proceed for 1-2 hours to ensure complete coordination.
- Filter the resulting mancozeb precipitate, wash it thoroughly with deionized water, and dry it under vacuum at a temperature below 80 °C to prevent decomposition.

Fungicidal Activity Assays

3.2.1. Spore Germination Inhibition Assay

- Principle: This assay determines the concentration of a fungicide required to inhibit the germination of fungal spores.
- Materials:
 - Fungal spores of the target pathogen
 - Dithiocarbamate fungicide stock solution (dissolved in a suitable solvent like acetone or DMSO)
 - Sterile distilled water or a suitable germination medium (e.g., 2% sucrose solution)
 - Microscope slides or multi-well plates
 - Humid chamber
 - Microscope
- Procedure:
 - Prepare a spore suspension of the target fungus in sterile distilled water or germination medium to a concentration of approximately 1×10^5 spores/mL.
 - Prepare serial dilutions of the dithiocarbamate fungicide in the germination medium.

- In the wells of a microtiter plate or on microscope slides, mix equal volumes of the spore suspension and the fungicide dilutions. Include a control with the solvent only.
- Incubate the plates or slides in a humid chamber at the optimal temperature for spore germination of the target fungus (typically 20-25 °C) for a period of 6-24 hours.
- After incubation, observe a minimum of 100 spores per replicate under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
- Calculate the percentage of inhibition for each fungicide concentration relative to the control.
- Determine the ED₅₀ value (the concentration that inhibits 50% of spore germination) by plotting the inhibition percentage against the logarithm of the fungicide concentration.

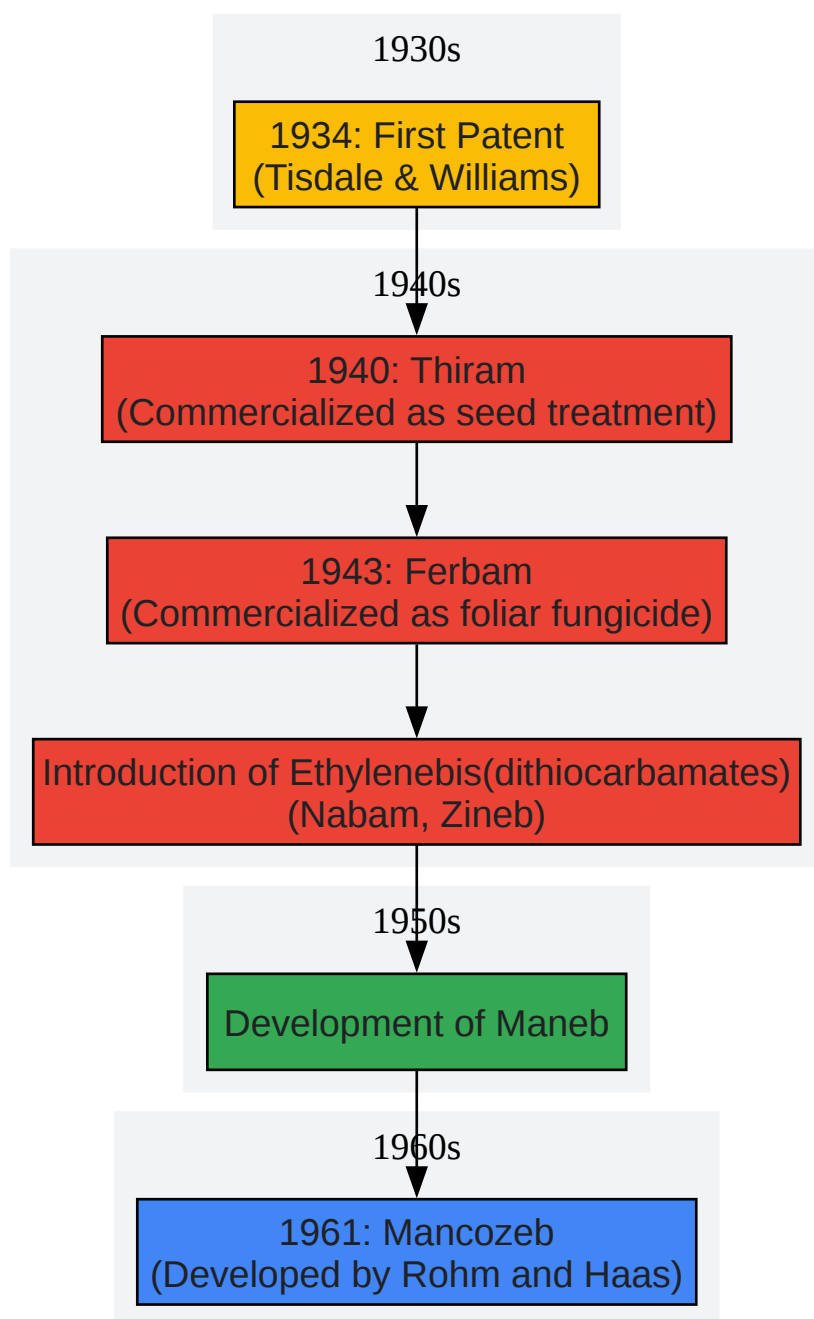
3.2.2. Mycelial Growth Inhibition Assay

- Principle: This assay measures the effect of a fungicide on the vegetative growth of a fungus.
- Materials:
 - Pure culture of the target fungus on a solid medium (e.g., Potato Dextrose Agar - PDA)
 - Dithiocarbamate fungicide stock solution
 - Sterile molten PDA medium
 - Sterile petri dishes
 - Cork borer
- Procedure:
 - Prepare serial dilutions of the dithiocarbamate fungicide.
 - Add appropriate volumes of the fungicide dilutions to sterile petri dishes.

- Pour molten PDA (cooled to about 45-50 °C) into the petri dishes and swirl to ensure uniform mixing of the fungicide. Allow the agar to solidify. Include control plates with the solvent only.
- Using a sterile cork borer, cut a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing culture of the target fungus.
- Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control agar plate.
- Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plate has reached the edge of the dish.
- Measure the diameter of the fungal colony in two perpendicular directions for each plate.
- Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
- Determine the ED₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Visualization of Developmental Timeline and Mode of Action

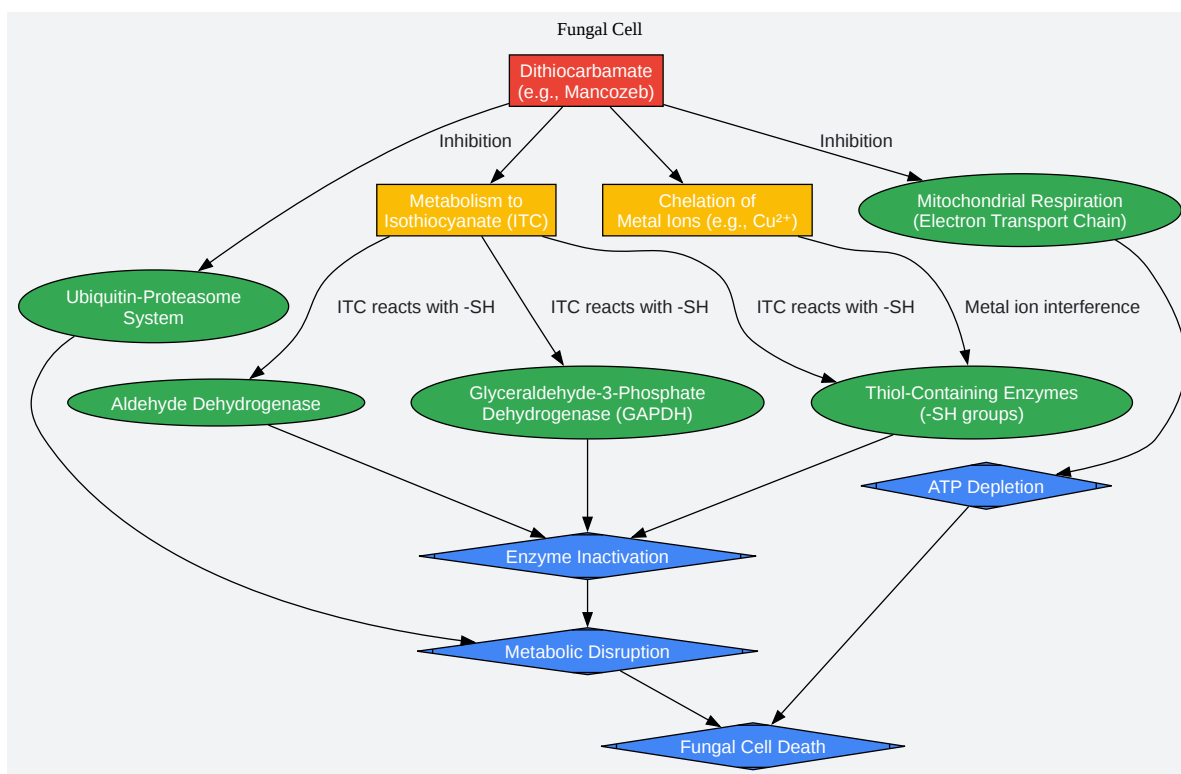
Developmental Timeline of Dithiocarbamate Fungicides



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Caption: Key milestones in the discovery and development of dithiocarbamate fungicides.

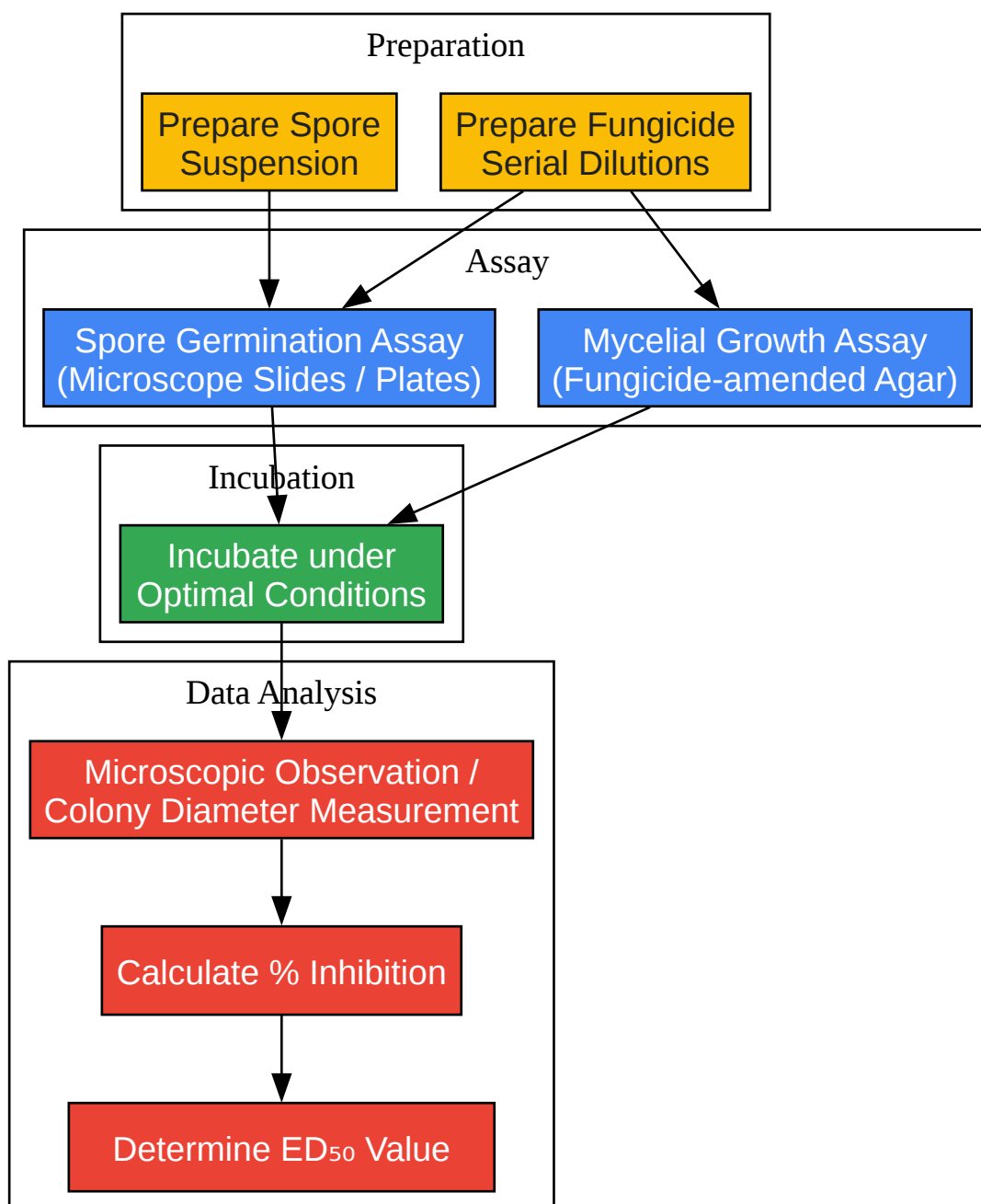
Multi-Site Mode of Action of Dithiocarbamate Fungicides



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Caption: Generalized multi-site mode of action of dithiocarbamate fungicides in a fungal cell.

Experimental Workflow for Fungicidal Activity Testing



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Caption: General experimental workflow for evaluating the in vitro efficacy of fungicides.

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References

- 1. A Short History of Fungicides [apsnet.org]
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